molecular formula C14H16BrN3O4S B2560598 methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1324012-16-9

methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2560598
CAS No.: 1324012-16-9
M. Wt: 402.26
InChI Key: UYTMUIIURYJNDS-UHFFFAOYSA-N
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Description

Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromobenzyl group and a sulfamoyl group

Preparation Methods

The synthesis of methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 3-position. The bromobenzyl group is then attached via a nucleophilic substitution reaction, and the sulfamoyl group is introduced through a sulfonation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives with different substituents. For example:

    Methyl 5-(N-(4-chlorobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(N-(4-methylbenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the specific combination of substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 3-[(4-bromophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c1-3-11-12(14(19)22-2)13(18-17-11)23(20,21)16-8-9-4-6-10(15)7-5-9/h4-7,16H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMUIIURYJNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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